molecular formula C14H17NO6 B14376267 Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate CAS No. 88521-76-0

Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate

Cat. No.: B14376267
CAS No.: 88521-76-0
M. Wt: 295.29 g/mol
InChI Key: SMZLHPCFFPMBKK-UHFFFAOYSA-N
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Description

Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound features a complex structure with a nitro group, a methylpropanoyl group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate typically involves the esterification of 2-(2-methylpropanoyl)-4-nitrophenol with ethyl acetate. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process . The reaction can be represented as follows:

2-(2-methylpropanoyl)-4-nitrophenol+ethyl acetateH2SO4Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate+H2O\text{2-(2-methylpropanoyl)-4-nitrophenol} + \text{ethyl acetate} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-(2-methylpropanoyl)-4-nitrophenol+ethyl acetateH2​SO4​​Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.

Major Products

    Hydrolysis: 2-(2-methylpropanoyl)-4-nitrophenol and ethanol.

    Reduction: 2-(2-methylpropanoyl)-4-aminophenoxy acetate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anti-inflammatory effects . The ester group can be hydrolyzed in vivo to release the active carboxylic acid and alcohol, which may exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate can be compared with other esters and nitro compounds:

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • 2-nitrophenol
  • 4-nitrophenol

This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

88521-76-0

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

ethyl 2-[2-(2-methylpropanoyl)-4-nitrophenoxy]acetate

InChI

InChI=1S/C14H17NO6/c1-4-20-13(16)8-21-12-6-5-10(15(18)19)7-11(12)14(17)9(2)3/h5-7,9H,4,8H2,1-3H3

InChI Key

SMZLHPCFFPMBKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C(C)C

Origin of Product

United States

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